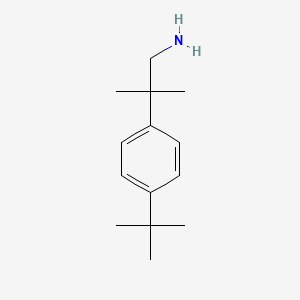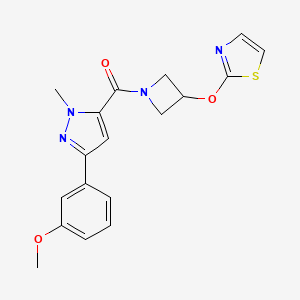
4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazin-3 (2H)-ones, which is a class of compounds that includes the compound , has been detailed in a number of comprehensive reviews . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
Pyridazinone, which is a derivative of pyridazine, belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . This structure is also known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .Chemical Reactions Analysis
Pyridazin-3 (2H)-ones have been shown to possess a wide range of pharmacological activities . A variety of 6-phenyl-4,5-dihydro-3 (2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats . Considerable activity in this area has been observed for a variety of substituents on the phenyl moiety .Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including ones structurally related to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide, have been studied for their herbicidal action. These compounds inhibit the Hill reaction and photosynthesis, contributing to their phytotoxicity. A particular compound, identified as a new experimental herbicide, showed additional biological properties: resistance to metabolic detoxication in plants and a mechanism involving interference with chloroplast development, akin to other herbicides like atrazine. This suggests potential agricultural applications for managing weed resistance and enhancing herbicide efficacy (Hilton et al., 1969).
Synthesis and Biological Activities
Research into the synthesis of new compounds structurally similar to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide has led to the discovery of molecules with promising antioxidant, antitumor, and antimicrobial activities. The microwave-assisted synthesis of pyrazolopyridines resulted in compounds exhibiting high antioxidant activity in assays, significant antitumor activity against liver and breast cell lines, and broad-spectrum antibacterial and antifungal activities (El‐Borai et al., 2013).
Uroselective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines related to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide were identified as alpha 1-adrenoceptor subtype-selective antagonists. This discovery is significant for developing therapies targeting the human lower urinary tract, potentially offering new treatments for conditions such as benign prostatic hyperplasia. The structural features of these compounds influenced their binding affinity and selectivity, providing insights into designing more effective drugs (Elworthy et al., 1997).
Antioxidant and Anticancer Properties
Another line of research synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating moderate to significant radical scavenging activity. These compounds' antioxidant properties could pave the way for developing new therapeutic agents targeting oxidative stress-related diseases. The synthesis and biological evaluation underscore the potential of such compounds in medicinal chemistry for creating novel treatments (Ahmad et al., 2012).
Mechanism of Action
While the specific mechanism of action for “4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide” is not explicitly stated in the search results, it’s worth noting that pyridazin-3 (2H)-ones have been shown to possess a wide range of pharmacological activities . For example, a series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .
Future Directions
Given the diverse pharmacological activities of pyridazin-3 (2H)-ones , there is potential for further exploration and development of “4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide” in various scientific research areas. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
properties
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-21(2)15-12-16(20-18-13-15)22-8-10-23(11-9-22)17(24)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVHVZQYZKYOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide](/img/structure/B2385002.png)
![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)
